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molecular formula B4Li2O7 B1169954 Lithium borate CAS No. 1303-94-2

Lithium borate

Cat. No. B1169954
InChI Key:
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Patent
US03988248

Procedure details

Two additional 5 kg batches of grease were prepared. In each case the same proportion of 12-hydroxy-stearic acid and boric acid as in the grease A but increasing the amount of lithium hydroxide monohydrate so as to form dilithium borate (Grease 2) and trilithium borate (Grease 3) instead of monolithium borate (Grease A).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
OC(CCCCCC)CCCCCCCCCCC(O)=O.[B:22]([OH:25])([OH:24])[OH:23].O.[OH-].[Li+:28]>>[B:22]([OH:25])([O-:24])[O-:23].[Li+:28].[Li+:28].[B:22]([O-:25])([O-:24])[O-:23].[Li+:28].[Li+:28].[Li+:28] |f:2.3.4,5.6.7,8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CCCCCCCCCCC(=O)O)CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Two additional 5 kg batches of grease were prepared

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])O.[Li+].[Li+]
Name
Type
product
Smiles
B([O-])([O-])[O-].[Li+].[Li+].[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03988248

Procedure details

Two additional 5 kg batches of grease were prepared. In each case the same proportion of 12-hydroxy-stearic acid and boric acid as in the grease A but increasing the amount of lithium hydroxide monohydrate so as to form dilithium borate (Grease 2) and trilithium borate (Grease 3) instead of monolithium borate (Grease A).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
OC(CCCCCC)CCCCCCCCCCC(O)=O.[B:22]([OH:25])([OH:24])[OH:23].O.[OH-].[Li+:28]>>[B:22]([OH:25])([O-:24])[O-:23].[Li+:28].[Li+:28].[B:22]([O-:25])([O-:24])[O-:23].[Li+:28].[Li+:28].[Li+:28] |f:2.3.4,5.6.7,8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CCCCCCCCCCC(=O)O)CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Two additional 5 kg batches of grease were prepared

Outcomes

Product
Name
Type
product
Smiles
B([O-])([O-])O.[Li+].[Li+]
Name
Type
product
Smiles
B([O-])([O-])[O-].[Li+].[Li+].[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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